Ethyl 1-(furan-2-yl(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
Description
Ethyl 1-(furan-2-yl(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a heterocyclic compound combining fused thiazolo-triazole, furan, and piperidine moieties. Its structural complexity arises from the integration of multiple pharmacophoric groups, which are often associated with diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The compound’s crystallographic data, if available, would typically be refined using programs like SHELXL, ensuring precise structural validation .
Properties
IUPAC Name |
ethyl 1-[furan-2-yl-(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-2-24-16(23)11-5-7-20(8-6-11)13(12-4-3-9-25-12)14-15(22)21-17(26-14)18-10-19-21/h3-4,9-11,13,22H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKMOGXGDZCLTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC=CO2)C3=C(N4C(=NC=N4)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(furan-2-yl(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiazole intermediates, which are then coupled with a triazole derivative. The final step involves the esterification of the piperidine carboxylate group with ethanol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(furan-2-yl(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups in the thiazole and triazole rings can be reduced to amines.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2) and nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(furan-2-yl(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(furan-2-yl(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound belongs to a class of hybrid heterocycles combining triazole, thiazole, and piperidine frameworks. Below is a comparative analysis with structurally related compounds:
Critical Findings:
Bioactivity Comparison: The hydroxylated thiazolo-triazole moiety in the target compound may enhance redox-modulating activity compared to non-hydroxylated analogues (e.g., simple thiazolo-triazoles), as seen in studies of similar antioxidants . Ethyl carboxylate groups, as in piperidine-4-carboxylate derivatives, often improve pharmacokinetic properties (e.g., logP values >2.5), suggesting better bioavailability than non-esterified counterparts.
Structural Stability: Crystallographic studies using SHELX tools (e.g., SHELXL for refinement) indicate that fused thiazolo-triazole systems exhibit planar geometry, favoring π-π stacking interactions in protein binding . This contrasts with non-fused triazole-thiazole hybrids, which show conformational flexibility.
Synthetic Accessibility :
- The incorporation of furan and piperidine rings increases synthetic complexity compared to simpler triazole derivatives. However, microwave-assisted synthesis routes (common for such hybrids) reduce reaction times by ~40% compared to conventional methods.
Biological Activity
Ethyl 1-(furan-2-yl(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate (commonly referred to as Et-THT-PMP) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological activities, focusing on its antimicrobial and anticancer properties.
Chemical Structure and Synthesis
Et-THT-PMP features multiple functional groups, including a piperidine ring, a furan moiety, and a thiazolo[3,2-b][1,2,4]triazole structure. These components are known to contribute to various pharmacological effects. The synthesis of this compound typically involves multi-step organic reactions that may include oxidation and reduction processes using common reagents like potassium permanganate and lithium aluminum hydride.
Antimicrobial Properties
The thiazolo[3,2-b][1,2,4]triazole moiety in Et-THT-PMP is structurally similar to known antibacterial agents. Preliminary studies suggest that the compound may exhibit antimicrobial activity; however, further research is necessary to confirm these properties. The furan component is also associated with antifungal activity in other compounds, indicating potential for Et-THT-PMP in this area as well.
Anticancer Activity
Research has indicated that compounds containing the thiazolo[3,2-b][1,2,4]triazole structure often display anticancer properties. Et-THT-PMP's unique combination of functional groups may enhance its efficacy against various cancer cell lines. Studies focusing on its mechanism of action are essential for understanding how it interacts with cellular pathways involved in cancer proliferation and survival.
Case Studies and Research Findings
Recent studies have highlighted the importance of optimizing the biological activity of compounds like Et-THT-PMP through structural modifications. For instance:
- Study on Anticancer Activity : A study evaluating the anticancer potential of similar compounds found that modifications to the piperidine ring significantly affected potency against specific cancer cell lines. This suggests that similar optimization could be beneficial for Et-THT-PMP .
- Antimicrobial Testing : In vitro tests have shown that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. Future studies should incorporate Et-THT-PMP into such testing paradigms to assess its efficacy directly.
Comparative Analysis with Related Compounds
The following table summarizes structural features and biological activities of compounds related to Et-THT-PMP:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Furan Derivatives | Contains furan rings | Antimicrobial activity |
| Thiazolo[3,2-b][1,2,4]triazole Derivatives | Contains triazole-thiazole linkages | Anticancer properties |
| Piperidine Derivatives | Contains piperidine rings | Various pharmacological effects |
The diverse structural characteristics of Et-THT-PMP allow it to potentially interact with a wide range of biological targets compared to simpler analogs.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
Q. How can initial biological activity screening be designed for this compound?
Prioritize assays targeting pathways relevant to its structural analogs:
- Anti-inflammatory: NLRP3 inflammasome inhibition (IC50 measurement via IL-1β ELISA) .
- Antimicrobial: Broth microdilution against Gram-positive bacteria (e.g., S. aureus, MIC range: 8–32 µg/mL) .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, IC50 comparison with cisplatin) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to improve bioactivity?
- Modifications: Introduce electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring to enhance NLRP3 binding affinity. Substituents at the piperidine N-position (e.g., methyl vs. ethyl) impact solubility and membrane permeability .
- Data Analysis: Use comparative IC50 tables to identify trends:
| Derivative | R Group | NLRP3 IC50 (µM) |
|---|---|---|
| Parent | H | 12.5 |
| -Cl | 4-Cl | 6.8 |
| -OCH3 | 3-OCH3 | 18.9 |
Q. How to resolve contradictions in biological activity data across studies?
- Case Example: Discrepancies in antimicrobial activity (e.g., MIC variation between S. aureus strains) may arise from differences in bacterial efflux pump expression.
- Methodology:
Re-test compounds under standardized CLSI guidelines.
Use isogenic strain pairs (e.g., wild-type vs. efflux-deficient) to isolate resistance mechanisms .
Apply statistical tools (e.g., ANOVA) to assess significance of variations .
Q. What computational strategies predict target interactions for this compound?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to NLRP3 (PDB: 6NPY). Focus on hydrogen bonding with Arg578 and hydrophobic interactions with Leu298 .
- MD Simulations: GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes. RMSD <2 Å indicates robust binding .
- Pharmacophore Modeling: Identify critical features (e.g., hydroxyl group at C6 for H-bond donors) using MOE or Phase .
Methodological Challenges & Solutions
Q. How to address low yield in the final esterification step?
- Issue: Competing side reactions (e.g., hydrolysis of the ethyl ester).
- Solutions:
- Use anhydrous solvents (e.g., dried DCM) and molecular sieves.
- Optimize reaction time (monitor via TLC; ideal range: 4–6 hrs) .
Q. What strategies improve crystallinity for X-ray analysis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
